METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE
Overview
Description
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 4-quinolinecarboxylic acid with bromomethyl phenyl ketone under acidic conditions to introduce the bromomethyl group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Quinolinecarboxylic acids.
Reduction: Quinolinecarbinols.
Scientific Research Applications
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Quinolinecarboxylic acid, 2-phenyl-, methyl ester
- 4-Quinolinecarboxylic acid, 3-(chloromethyl)-2-phenyl-, methyl ester
- 4-Quinolinecarboxylic acid, 3-(hydroxymethyl)-2-phenyl-, methyl ester
Uniqueness
METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
CAS No. |
272104-64-0 |
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Molecular Formula |
C18H14BrNO2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c1-22-18(21)16-13-9-5-6-10-15(13)20-17(14(16)11-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
BSAAEEAUGZMUNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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